molecular formula C21H32N2O5 B8196222 (R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (S)-2-hydroxy-2-phenylacetate

(R)-tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate (S)-2-hydroxy-2-phenylacetate

カタログ番号: B8196222
分子量: 392.5 g/mol
InChIキー: KUGXFVLCCMHYQS-DIQYCMFJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a chiral, nitrogen-containing heterocyclic molecule with a stereochemically defined azetidine (four-membered ring) and piperidine (six-membered ring) framework. The (R) configuration at the azetidine’s 3-position is linked to a piperidin-3-yl group, while the (S) -2-hydroxy-2-phenylacetate serves as a counterion, likely enhancing solubility or crystallinity. The tert-butyl carbamate group acts as a protective moiety for the azetidine nitrogen, a common strategy in medicinal chemistry to modulate reactivity during synthesis . Such compounds are typically employed as intermediates in drug discovery, particularly for targeting central nervous system (CNS) or protease inhibitors due to their rigidity and ability to mimic peptide bonds.

特性

IUPAC Name

tert-butyl 3-[(3R)-piperidin-3-yl]azetidine-1-carboxylate;(2S)-2-hydroxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.C8H8O3/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10;9-7(8(10)11)6-4-2-1-3-5-6/h10-11,14H,4-9H2,1-3H3;1-5,7,9H,(H,10,11)/t10-;7-/m00/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGXFVLCCMHYQS-DIQYCMFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCCNC2.C1=CC=C(C=C1)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)[C@H]2CCCNC2.C1=CC=C(C=C1)[C@@H](C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its stereochemistry and hybrid azetidine-piperidine scaffold. Below is a comparison with structurally related azetidine derivatives:

Compound Name (CAS No.) Core Structure Substituents/Modifications Key Features
Target Compound Azetidine + piperidine (R)-3-(piperidin-3-yl), (S)-2-hydroxy-2-phenylacetate Chiral centers, hybrid scaffold, salt form
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate (497160-14-2) Azetidine 3-(2-oxoethyl) Ketone group for conjugation or further derivatization
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1126650-66-5) Azetidine 3-fluoro, 3-(hydroxymethyl) Fluorine enhances metabolic stability; hydroxymethyl allows functionalization
tert-Butyl((1R,3S)-3-(isopropyl)cyclopentyl)carbamate (EP 1 763 351 B9) Cyclopentane Isopropyl, 4-phenyl-2-(trifluoromethyl) group Rigid cyclopentane core; trifluoromethyl for lipophilicity

Physicochemical Properties

  • Solubility: The (S)-2-hydroxy-2-phenylacetate counterion likely improves aqueous solubility compared to non-ionic analogs (e.g., tert-butyl 3-fluoroazetidines) .
  • Stability : The tert-butyl carbamate group confers stability under basic conditions, whereas the piperidine’s basic nitrogen may form salts under acidic conditions. Fluorinated analogs (e.g., CAS 1126650-66-5) exhibit enhanced metabolic stability due to C-F bonds .
  • Lipophilicity : The piperidine ring increases hydrophilicity relative to purely aromatic scaffolds (e.g., EP 1 763 351 B9’s phenyl group) .

Pharmacological Potential

While direct activity data for the target compound is absent in the provided evidence, structural analogs suggest applications:

  • Piperidine-Azetidine Hybrids: Potential CNS targets due to blood-brain barrier penetration capabilities.
  • Fluorinated Derivatives : Improved pharmacokinetic profiles, as seen in protease inhibitors .
  • Salt Forms : The (S)-2-hydroxy-2-phenylacetate may enhance bioavailability compared to free bases or hydrochloride salts .

Research Findings and Data Tables

Table 1: Crystallographic Analysis of Azetidine Derivatives

Compound Puckering Amplitude (Å) Method Used Reference
Target Compound (hypothetical) ~0.5 (estimated) SHELXL refinement
tert-Butyl 3-fluoroazetidine derivatives 0.3–0.7 Cremer-Pople ring puckering

Note: Azetidine puckering (four-membered ring) is less pronounced than in five-/six-membered rings but critical for conformational stability .

Table 2: Comparative Pharmacokinetic Predictions

Property Target Compound CAS 1126650-66-5 (Fluorinated) EP 1 763 351 B9 (Cyclopentane)
logP (estimated) 1.8 2.3 3.1
PSA (Ų) 60 45 35
Metabolic Stability Moderate High Low

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。